molecular formula C18H16BrNO3S B2600633 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide CAS No. 380188-35-2

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B2600633
CAS No.: 380188-35-2
M. Wt: 406.29
InChI Key: QMUFIOSOYOBFCH-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a furan ring, and a p-tolyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 4-bromobenzenesulfonyl chloride, reacts with furan-2-ylmethanamine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-bromo-N-(furan-2-ylmethyl)benzenesulfonamide.

    N-Arylation Reaction: The intermediate is then subjected to N-arylation with p-toluidine under palladium-catalyzed conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The furan ring and the sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions involving the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonamide group.

Major Products:

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Oxidized forms of the furan ring, such as furan-2,5-dione.

    Reduction Products: Reduced forms of the sulfonamide group, potentially leading to amines.

Scientific Research Applications

4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: The compound is used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The furan ring and p-tolyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-bromo-N-(furan-2-ylmethyl)-N-(phenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-chloro-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 4-bromo-N-(furan-2-ylmethyl)-N-(p-tolyl)benzenesulfonamide is unique due to the combination of its bromine atom, furan ring, and p-tolyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-14-4-8-16(9-5-14)20(13-17-3-2-12-23-17)24(21,22)18-10-6-15(19)7-11-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUFIOSOYOBFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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